Vidarabine Vidarabine Vidarabine is an antiviral drug which is active against herpes simplex and varicella zoster viruses. The drug was originally intended as an anti-cancer drug. The anti-viral activity of vidarabine was first described by M. Privat de Garilhe and J. De Rudder in 1964. It was the first nucleoside analog antiviral to be given systemically and was the first agent to be licensed for the treatment of systematic herpes virus infection in humans. It was the University of Alabama at Birmingham researcher and physician, Dr. Richard Whitley, in 1976 where the clinical effectiveness of vidarabine was first realized, and vidarabine was used in the treatment of many viral diseases.
Brand Name: Vulcanchem
CAS No.: 5536-17-4
Catalog No.: VC002035
InChI: 1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
SMILES: C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.2

Vidarabine

* For research use only. Not for human or veterinary use.

Custom synthesis or bulk chemicals on the milligram to ton scale.

CAS No.: 5536-17-4

APIs

Catalog No.: VC002035

Molecular Formula: C10H13N5O4

Molecular Weight: 267.2

Purity: 98%

Vidarabine - 5536-17-4
Catalog Number Size Price(USD) Availability Quantity
VC002035 100g $ 350.00 In Stock

CAS No. 5536-17-4
Product Name Vidarabine
IUPAC Name (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Synonyms 9 beta Arabinofuranosyladenine; 9 beta D Arabinofuranosyladenine; 9-beta-Arabinofuranosyladenine; 9-beta-D-Arabinofuranosyladenine; Adenine Arabinoside; alpha Ara A; alpha D Arabinofuranosyladenine; alpha-Ara A; alpha-D-Arabinofuranosyladenine; Ara A; Ara-A; Arabinofuranosyladenine; Arabinoside, Adenine; Arabinosyladenine; beta Ara A; beta-Ara A; Vidarabine; Vira A; Vira-A; ViraA
Molecular Formula C10H13N5O4
Molecular Weight 267.2
InChI 1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
InChIKey OIRDTQYFTABQOQ-UHTZMRCNSA-N
SMILES C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
Appearance White powder
Purity 98%
Melting 260-265ºC (dec.)
Description Vidarabine is an antiviral drug which is active against herpes simplex and varicella zoster viruses. The drug was originally intended as an anti-cancer drug. The anti-viral activity of vidarabine was first described by M. Privat de Garilhe and J. De Rudder in 1964. It was the first nucleoside analog antiviral to be given systemically and was the first agent to be licensed for the treatment of systematic herpes virus infection in humans. It was the University of Alabama at Birmingham researcher and physician, Dr. Richard Whitley, in 1976 where the clinical effectiveness of vidarabine was first realized, and vidarabine was used in the treatment of many viral diseases.
References 1: Whitley R, Alford C, Hess F, Buchanan R. Vidarabine: a preliminary review of its pharmacological properties and therapeutic use. Drugs. 1980;20(4):267–282. doi:10.2165/00003495-198020040-00002
2: Borondy PE, Chang T, Maschewske E, Glazko AJ. Inhibition of adenosine deaminase by co-vidarabine and its effect on the metabolic disposition of adenine arabinoside (vidarabine). Ann N Y Acad Sci. 1977;284:9–20. doi:10.1111/j.1749-6632.1977.tb21932.x
3: Cullis PA, Cushing R. Vidarabine encephalopathy. J Neurol Neurosurg Psychiatry. 1984;47(12):1351–1354. doi:10.1136/jnnp.47.12.1351
4: Tjean M, Bury J, Fillet G. La vidarabine: un traitement antiherpétique actif par voie parentérale [Vidarabine: an active antiherpetic treatment by parenteral administration]. Rev Med Liege. 1982;37(3):82–85.
5: Sacks SL, Smith JL, Pollard RB, et al. Toxicity of vidarabine. JAMA. 1979;241(1):28–29. doi:10.1001/jama.1979.03290270020010
6: Hsu CC, Park JY, Ho NF, Higuchi WI, Fox JL. Topical vaginal drug delivery I: effect of the estrous cycle on vaginal membrane permeability and diffusivity of vidarabine in mice. J Pharm Sci. 1983;72(6):674–680. doi:10.1002/jps.2600720620
7: Vidarabine ophthalmic ointment (Vira-A). Drug Ther Bull. 1979;17(11):43–44.
8: Shannon WM, Westbrook L, Arnett G, Daluge S, Lee H, Vince R. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice. Antimicrob Agents Chemother. 1983;24(4):538–543. doi:10.1128/aac.24.4.538
9: Buchanan RA, Kinkel AW, Alford CA Jr, Whitley RJ. Plasma levels and urinary excretion of vidarabine after repeated dosing. Clin Pharmacol Ther. 1980;27(5):690–696. doi:10.1038/clpt.1980.98
10: Fauvelle F, Léon A, Nicolas P, Tod M, Guillevin L, Petitjean O. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa. Fundam Clin Pharmacol. 1992;6(1):11–15. doi:10.1111/j.1472-8206.1992.tb00088.x
  

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18.0152 g/mol